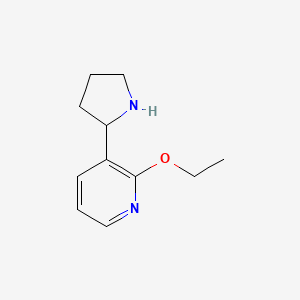

2-Ethoxy-3-(pyrrolidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-ethoxy-3-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2O/c1-2-14-11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,2,4,6-7H2,1H3 |

InChI Key |

MTZFUJLIPVOTPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2CCCN2 |

Origin of Product |

United States |

Biological Activity Profiling and Molecular Target Identification

Broad-Spectrum Biological Activity Investigations of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine and Analogues

The core structure of this compound is found in compounds that have been investigated for a wide array of biological effects. The pyridine (B92270) ring is a common feature in many FDA-approved drugs and is known to contribute to various pharmacological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov Similarly, the pyrrolidine (B122466) ring is a crucial component of numerous natural products and synthetic drugs with diverse biological activities. nih.gov

The combination of these two heterocyclic systems in this compound suggests a potential for a broad spectrum of biological activities. Analogues of this compound, particularly those containing the pyrrolidinylpyridine core, have been the subject of numerous studies. These investigations have revealed activities ranging from central nervous system effects to antimicrobial and anticancer properties. nih.govmdpi.com The ethoxy group at the 2-position of the pyridine ring can influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. nih.gov

While direct and extensive biological screening data for this compound is not widely published in publicly accessible literature, the known activities of its structural analogues provide a strong rationale for its potential pharmacological relevance. The following sections will detail the specific enzyme and receptor interactions that have been explored for compounds containing the pyrrolidinylpyridine scaffold.

Studies on Enzyme Inhibition

The ability of this compound and its analogues to inhibit specific enzymes is a key area of research for potential therapeutic applications.

Table 1: Cholinesterase Inhibition by Pyridine Analogues

| Compound Class | Target Enzyme | Reported Activity | Reference |

| Pyridine Carbamates | hAChE | IC50 = 0.153 µM | nih.gov |

| Pyridine Carbamates | hBChE | IC50 = 0.828 µM | nih.gov |

This table presents data for analogues to infer the potential activity of this compound.

Neuronal nitric oxide synthase (nNOS) is an important enzyme in the central and peripheral nervous systems. Modulation of its activity has therapeutic implications for various neurological conditions. While there is no direct evidence of this compound acting as an nNOS modulator, the general class of pyridine-containing compounds has been investigated for their interaction with nitric oxide synthases. The selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is a critical factor in developing safe and effective therapies. The specific substitution pattern of this compound would be expected to play a significant role in determining its potential affinity and selectivity for nNOS.

Kinases are a major class of drug targets, particularly in oncology and immunology. The pyrrolidinylpyridine scaffold has been incorporated into molecules designed as kinase inhibitors. Notably, a macrocyclic compound containing a 2-(pyrrolidin-1-yl)ethoxy moiety has been identified as a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). researchgate.net This suggests that the pyrrolidinyl-ethoxy-pyridine substructure could be a valuable component for developing inhibitors of these kinases.

Furthermore, other pyridine-based compounds have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and monopolar spindle 1 (MPS1) kinase. For example, TG02, a pyrimidine-based multi-kinase inhibitor, targets CDKs, JAK2, and FLT3. mdpi.com The inhibitory activity of these compounds is often dependent on their ability to fit into the ATP-binding pocket of the kinase domain.

Table 2: Kinase Inhibition by a Pyrrolidinyl-ethoxy Containing Analogue

| Kinase Target | Reported Activity | Compound Type | Reference |

| JAK2/FLT3 | Potent Inhibitor | Macrocycle with 2-(pyrrolidin-1-yl)ethoxy moiety | researchgate.net |

This table highlights the potential of the substructure present in this compound for kinase inhibition.

Receptor Ligand Binding and Modulation Studies

The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. The pyrrolidinylpyridine core of this compound is a key feature in several classes of receptor ligands.

The serotonin (B10506) 5-HT6 receptor is a prominent target in the development of treatments for cognitive disorders. A number of potent and selective 5-HT6 receptor antagonists feature a pyrrolidinylpyridine sulfone structure. For instance, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine (B1240279) has been characterized as a highly potent and selective 5-HT6 receptor antagonist with a pKi of 9. nih.gov This demonstrates that the pyrrolidinylpyridine moiety is a key pharmacophore for achieving high affinity at this receptor. While the specific binding affinity of this compound for the 5-HT6 receptor has not been publicly reported, its structural similarity to known ligands suggests that it could be a candidate for interaction with this and potentially other serotonin receptor subtypes. The ethoxy group in the 2-position could influence the binding mode and selectivity profile of the molecule.

Table 3: 5-HT6 Receptor Affinity of a Pyrrolidinylpyridine Analogue

| Compound | Target Receptor | Reported Affinity (pKi) | Reference |

| 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 5-HT6 | 9 | nih.gov |

This table showcases the high affinity of a related analogue, suggesting the potential of the core structure of this compound.

Interaction with Neurotransmitter Receptors (e.g., GABA-A, NMDA, Nicotinic Acetylcholine)

There is currently no available scientific literature detailing the interaction of this compound with major neurotransmitter receptors such as the GABA-A, NMDA, or nicotinic acetylcholine (B1216132) receptors. While the broader classes of pyridine and pyrrolidine derivatives have been investigated for their effects on the central nervous system, specific binding affinities and functional modulation data for this compound are absent from current public databases.

In Vitro Cellular Activity Assessments

Comprehensive searches did not yield any studies on the in vitro cellular activities of this compound. The following subsections detail the specific areas where no data was found.

Evaluation of Antiproliferative Potency in Diverse Cell Lines

No studies were identified that evaluated the antiproliferative effects of this compound. Consequently, there is no data on its potency against any cancer cell lines.

Neuroprotective Effects in Cellular Models of Stress

There is no available research on the potential neuroprotective effects of this compound in cellular models of stress, such as oxidative stress or excitotoxicity.

Structure Activity Relationship Sar Elucidation

Core Scaffold Contributions to Biological Activity

The foundational structure of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is built upon two critical heterocyclic moieties: a pyridine (B92270) ring and a pyrrolidine (B122466) ring. The interplay between these two rings is fundamental to the compound's biological activity. The 3-pyridyl ether scaffold is a well-established starting point for potent nAChR ligands. nih.gov The nitrogen atom in the pyridine ring is a key pharmacophoric element, acting as a hydrogen bond acceptor in interactions with the receptor. pnas.orgnih.gov

The pyrrolidine ring contains a basic nitrogen atom that is protonated at physiological pH. This cationic center is crucial for forming a strong cation-π interaction with a conserved tryptophan residue in the nAChR binding site. pnas.org The combination and relative orientation of the pyridine and pyrrolidine rings dictate the precise positioning of the molecule within the receptor's binding pocket, which is essential for its agonist activity. nih.gov

Influence of Ethoxy Group Modifications on Potency and Selectivity

The 2-ethoxy group attached to the pyridine ring is not merely a passive substituent; it actively contributes to the compound's potency and selectivity profile. Modifications to this alkoxy group have demonstrated that both its size and electronic nature are critical for optimal receptor interaction.

Systematic variations of the 2-alkoxy group have shown that changes in chain length, branching, and the presence of unsaturation can significantly impact binding affinity and functional activity at different nAChR subtypes. For instance, in a series of related 3-pyridyl ethers, altering the substituents on the pyridine ring was found to have a profound effect on efficacy at various nAChR subtypes, leading to the identification of both selective agonists and antagonists. nih.gov This highlights the role of the 2-position substituent in fine-tuning the pharmacological profile of these ligands. The 2-alkoxy group is thought to occupy a specific pocket within the receptor, and its characteristics can modulate the compound's selectivity for different nAChR subtypes, such as α4β2 versus α7.

Stereochemical Aspects of the Pyrrolidine Moiety in Ligand-Target Interactions

The pyrrolidine ring in this compound possesses a stereocenter at the C2 position, leading to the existence of (S) and (R) enantiomers. Research has consistently shown that the stereochemistry at this position is a critical determinant of biological activity. For analogs like 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), the (S)-configuration is essential for high affinity and agonist activity at α4β2 nAChRs. unimi.it

This stereoselectivity arises from the specific three-dimensional architecture of the nAChR binding site. The (S)-enantiomer is able to position the protonated nitrogen of the pyrrolidine ring for an optimal hydrogen bonding interaction with the backbone carbonyl of a key tryptophan residue (TrpB) in the principal subunit of the receptor. pnas.orgresearchgate.net The (R)-enantiomer, due to its different spatial arrangement, cannot achieve this ideal orientation, resulting in significantly lower binding affinity and potency. This underscores the precise stereochemical requirements for effective ligand-target engagement.

Systematic Variation of Substituents on Pyridine and Pyrrolidine Rings

To further map the SAR of this chemical class, researchers have systematically introduced a variety of substituents on both the pyridine and pyrrolidine rings.

Pyridine Ring Modifications: Substitutions at various positions on the pyridine ring have been shown to dramatically influence binding affinity. For example, in analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in compounds with a wide range of binding affinities (Ki values from 0.15 to > 9000 nM). nih.gov Probing the steric influence at the C5 position with bulky groups like phenyl or heteroaryl moieties also led to analogs with high affinity. nih.gov These studies demonstrate that both the electronic nature and the size of the substituents on the pyridine ring are critical for modulating receptor interaction.

Pyrrolidine Ring Modifications: Modifications to the pyrrolidine ring have also been explored. A "methyl scan" of the pyrrolidinium ring in nicotine and related analogs, such as A-84543, revealed that methylation at different positions can uniquely alter interactions with α4β2 and α7 nAChR subtypes. nih.govresearchgate.net For instance, 2'-methylation was found to enhance binding and potency at α7 receptors. nih.govnih.gov Such systematic variations provide valuable insights into the steric and conformational requirements of the pyrrolidine moiety for subtype-selective receptor binding.

The table below summarizes the impact of substitutions on a related compound, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), at various positions on the pyridine ring.

| Compound | Pyridine Ring Substitution | Binding Affinity (Ki, nM) |

| A-84543 | None | 0.15 |

| Analog 1 | 2-Chloro | 1.2 |

| Analog 2 | 5-Phenyl | 0.055 |

| Analog 3 | 6-Methyl | >9000 |

Data sourced from studies on A-84543 analogs, closely related to this compound.

Identification of Key Pharmacophoric Elements for Desired Biological Outcomes

Through extensive SAR studies, a clear pharmacophore model for this class of nicotinic agonists has been developed. This model outlines the essential molecular features required for high-affinity binding and agonist activity at nAChRs. nih.gov

The key pharmacophoric elements are:

A Cationic Center: The protonated nitrogen of the pyrrolidine ring is essential for the cation-π interaction with a tryptophan residue in the receptor's binding site. pnas.org

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring serves as a crucial hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor, often mediated by a water molecule. pnas.orgnih.govresearchgate.net

Specific Stereochemistry: The (S)-configuration at the C2 position of the pyrrolidine ring is strongly preferred for optimal receptor fit and activity. unimi.it

Defined Spatial Relationship: The distance and relative orientation between the cationic nitrogen and the hydrogen bond-accepting pyridine nitrogen are critical. The 3-pyridyl ether linkage correctly positions these two key features.

Hydrophobic/Steric Moieties: The 2-ethoxy group on the pyridine ring likely interacts with a hydrophobic pocket in the receptor, and its size and shape can be modified to enhance potency and selectivity.

This pharmacophore model provides a rational basis for the design of novel nAChR ligands with specific and improved therapeutic properties.

Computational and Mechanistic Investigations

Molecular Docking Simulations for Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, might interact with a protein target.

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 2,3-disubstituted pyridine (B92270) derivatives. These compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy nih.gov. Docking studies of such analogs reveal that the 2,3-disubstituted pyridine core can act as a replacement for other aromatic systems, like quinoline, and engage in crucial binding interactions within the active site of the target protein nih.gov.

Table 1: Potential Ligand-Protein Interactions for this compound based on Analog Studies

| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Pyridine Ring | π-π stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Ethoxy Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Pyrrolidinyl N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Pyrrolidinyl Ring | Hydrophobic, van der Waals | Leucine, Valine, Isoleucine |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations can predict geometries, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials (MEP).

For a close analog, 4-(pyrrolidin-2-yl)pyridine, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed dntb.gov.ua. These studies help in understanding the electronic properties and chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this aspect. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity dntb.gov.ua. For 4-pyrrolidin-2-yl-pyridine, the calculated HOMO-LUMO energy gap in the gas phase is 5.6486 eV dntb.gov.ua. The introduction of an ethoxy group at the 2-position of the pyridine ring in this compound is expected to influence these electronic properties. The oxygen atom of the ethoxy group can donate electron density to the pyridine ring, which would likely raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby affecting the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H of the pyrrolidine (B122466) ring, marking them as sites for nucleophilic attack or hydrogen bond donation.

Table 2: Predicted Electronic Properties of this compound based on Analog Data

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating ability |

| LUMO Energy | Relatively low | Good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Indicates good chemical stability and moderate reactivity |

| Molecular Electrostatic Potential | Negative potential on N (pyridine) and O (ethoxy); Positive potential on N-H (pyrrolidine) | Defines sites for intermolecular interactions |

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2,3-disubstituted pyridines can be achieved through various synthetic routes. A plausible pathway for the synthesis of this compound could involve the initial construction of the substituted pyridine ring followed by the introduction of the pyrrolidine moiety, or vice versa.

One common strategy for preparing 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyridine precursor. For instance, starting from 2-chloropyridine, a directed ortho-metallation can be used to introduce a substituent at the 3-position, followed by reaction with an ethoxide source to install the 2-ethoxy group rsc.org.

A potential synthetic route could start from 2-chloropyridine. Directed metallation at the 3-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an appropriate electrophile to introduce a precursor for the pyrrolidine ring. Alternatively, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to attach a protected pyrrolidine-2-boronic acid or a related organometallic reagent to the 3-position of a 2-ethoxypyridine (B84967).

The mechanism of the SNAr reaction to introduce the ethoxy group would proceed via a Meisenheimer complex. The ethoxide ion attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate. The departure of the leaving group then restores the aromaticity of the pyridine ring. The regioselectivity of this reaction is dictated by the electronic nature of the pyridine ring and any existing substituents.

Another approach could involve the use of pyridine N-oxides. The N-oxide activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. Reaction of a 3-substituted pyridine N-oxide with a reagent like phosphorus oxychloride (POCl3) can lead to a 2-chloropyridine, which can then be substituted with ethoxide nih.gov.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them.

The key flexible bonds in this compound are the C2-O bond of the ethoxy group and the C3-C(pyrrolidine) bond. Rotation around these bonds gives rise to different conformers. The pyrrolidine ring itself is not planar and can exist in various puckered conformations, such as the "envelope" and "twist" forms.

Studies on related 2,3-disubstituted pyridine IDO1 inhibitors have shown that the relative orientation of the substituents at the 2- and 3-positions is crucial for biological activity nih.gov. The dihedral angle between the pyridine ring and the substituent at the 3-position can determine whether the molecule adopts an active or inactive conformation when binding to a protein target nih.gov. For this compound, the interaction between the ethoxy group and the pyrrolidinyl group will influence the preferred conformation around the C2-C3 bond. Steric hindrance between these two groups will lead to certain rotational barriers.

The energy landscape of the molecule can be mapped by systematically rotating the flexible bonds and calculating the energy of each resulting conformation using computational methods. This mapping would reveal the global minimum energy conformation and other low-energy local minima, as well as the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the conformational landscape is essential for predicting which shape the molecule is likely to adopt in different environments, such as in solution or when interacting with a biological receptor.

Preclinical Pharmacological Evaluation and Optimization

In Vitro Assessment of Metabolic Stability

Information regarding the in vitro metabolic stability of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine is not available in the public domain. Standard preclinical practice involves assessing a compound's stability in the presence of liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) to predict its metabolic clearance in vivo. However, no such data has been published for this specific compound.

In Vivo Pharmacokinetic (PK) Profiling in Animal Models

Detailed in vivo pharmacokinetic studies for this compound in common animal models such as mice or rats have not been reported in publicly accessible literature. Such studies are crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties within a living organism.

Determination of Systemic Clearance and Bioavailability

There is no available data on the systemic clearance (CL) or oral bioavailability (F) of this compound in any animal model. These parameters are fundamental in determining the dosing regimens and predicting human pharmacokinetics.

Characterization of Volume of Distribution and Half-Life

Similarly, information on the volume of distribution (Vd) and elimination half-life (t½) of this compound is absent from the scientific literature. These parameters describe the extent of a drug's distribution in the body and the time it takes for its concentration to reduce by half, respectively.

Preclinical Efficacy Studies in Relevant Animal Disease Models

No preclinical efficacy studies for this compound have been published. Typically, a compound's therapeutic potential is evaluated in relevant animal models of disease, such as xenograft models for cancer or specific models for neurodegenerative disorders. The absence of such reports suggests that either these studies have not been conducted, have not been published, or the compound did not show significant efficacy.

Evaluation of Target Engagement in Preclinical Systems

There is no public information available concerning the evaluation of target engagement for this compound in preclinical systems. Measuring target engagement, often through techniques like receptor occupancy assays, is critical to confirm that a compound is interacting with its intended biological target in vivo and to correlate this interaction with pharmacological effects.

Future Directions and Advanced Research Perspectives

Identification of Novel Biological Targets for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine Scaffolds

While initial research has often linked pyridine-based compounds to specific receptor families, a significant future direction lies in the systematic identification of entirely new biological targets. The structural complexity of the this compound scaffold suggests it may interact with a range of biomolecules beyond its initial design focus.

Modern chemical biology techniques are crucial for this endeavor. For instance, proteome-screening platforms, such as cloud-based AI systems, can be used to computationally screen a compound against thousands of proteins to identify potential on- and off-target interactions. nih.gov This approach helps in understanding potential mechanisms of action and can reveal unexpected therapeutic opportunities. nih.gov

Another powerful strategy is the use of activity-based protein profiling (ABPP), where derivatives of the scaffold are functionalized with reporter tags. These probes can then be introduced into cellular or in vivo systems to covalently label their protein targets, which can subsequently be identified using mass spectrometry. This method provides direct evidence of target engagement in a physiological context.

Furthermore, phenotypic screening, where compounds are tested for their effects on cellular models of disease without a preconceived target, can uncover novel activities. A hit from such a screen would then trigger a "target deconvolution" process to identify the responsible protein or pathway. Given the diverse biological activities reported for various pyridine (B92270) derivatives—including antimicrobial, anticancer, and anti-inflammatory effects—it is plausible that the this compound scaffold could be active in these areas, warranting broader screening efforts. nih.govresearchgate.net

Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency

The development of advanced analogues of this compound with improved pharmacological profiles is a central goal for medicinal chemists. This involves strategically modifying the core scaffold to enhance potency for the desired target while minimizing off-target effects.

Key synthetic strategies may include:

Modification of the Pyrrolidine (B122466) Ring: Altering the substitution pattern on the pyrrolidine nitrogen or introducing substituents on the carbon atoms can significantly impact binding affinity and selectivity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve metabolic stability, and pharmacokinetic properties, or alter the binding mode. For example, the pyridine ring itself could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or thiazole (B1198619) to explore different interaction landscapes. mdpi.comresearchgate.net

The table below summarizes potential modifications and their intended outcomes, based on general principles of medicinal chemistry applied to heterocyclic compounds.

| Scaffold Position | Potential Modification | Rationale for Improvement | Relevant Research Area |

| Pyrrolidine Nitrogen | Introduction of small alkyl or acyl groups | Enhance lipophilicity, alter metabolic stability | General Drug Design |

| Pyrrolidine Ring | Addition of hydroxyl or fluoro groups | Introduce new hydrogen bonding interactions, block metabolic sites | Antibacterial, Antiviral Agents researchgate.netnih.gov |

| Pyridine 2-Position | Replacement of ethoxy with larger alkoxy or thioether groups | Modulate potency and selectivity, explore binding pocket size | General Drug Design |

| Pyridine Ring | Introduction of electron-withdrawing or -donating groups | Tune pKa and electronic character for improved target interaction | Anticancer, Anti-inflammatory Agents researchgate.net |

The synthesis of these novel analogues would leverage established and innovative methods in heterocyclic chemistry to create libraries of compounds for systematic structure-activity relationship (SAR) studies. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutics based on the this compound scaffold. nih.gov These computational tools can significantly accelerate the drug discovery process, from hit identification to lead optimization.

ML models, trained on large datasets of chemical structures and their associated biological activities, can predict the properties of virtual compounds before they are synthesized. nih.gov For the this compound series, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with potency and selectivity. nih.gov

Generative AI models represent a particularly exciting frontier. nih.gov These algorithms can design entirely new molecules from scratch, optimized for a specific biological target and desired physicochemical properties. nih.gov For instance, a generative model could be tasked to create analogues of this compound that maximize binding to a target protein while maintaining drug-like properties such as solubility and metabolic stability. Deep learning methods can also be used to analyze vast chemical spaces, identifying promising candidates for synthesis and testing far more efficiently than traditional virtual screening. nih.gov

The process typically involves:

Data Curation: Gathering high-quality data on existing pyridine and pyrrolidine derivatives and their biological activities.

Model Training: Using supervised learning methods to build predictive models for activity, toxicity, and pharmacokinetic properties. nih.gov

De Novo Design: Employing generative models to propose novel structures based on the this compound scaffold.

Virtual Screening: Scoring the generated compounds using docking simulations and other computational filters to prioritize the most promising candidates for synthesis. nih.gov

Exploration of Emerging Therapeutic Applications Beyond Current Scope

The versatility of the pyridine heterocycle, a component of numerous approved drugs, suggests that the this compound scaffold may have therapeutic potential in areas beyond its initial focus. researchgate.net Future research should include broad screening programs to explore these untapped possibilities.

Potential emerging applications include:

Antimicrobial and Antiviral Agents: Pyridine derivatives have shown significant promise as antibacterial and antiviral compounds. nih.govresearchgate.net Screening analogues of this compound against a panel of pathogenic bacteria and viruses could identify new leads for infectious diseases. Specifically, derivatives have shown activity against strains like S. aureus and E. coli. nih.gov The pyrrolidine moiety is also found in compounds with anti-biofilm activity, suggesting a potential application in combating resistant bacterial infections. nih.gov

Anticancer Therapeutics: Many anticancer agents incorporate a pyridine ring. researchgate.net Novel organometallic complexes featuring pyridine-based ligands have demonstrated significant antiproliferative activity. rsc.org Investigating the anticancer potential of this compound derivatives, particularly against chemoresistant cancer cell lines, could be a fruitful area of research. rsc.org

Anti-inflammatory and Immunomodulatory Agents: Compounds containing pyridine scaffolds have been investigated for their anti-inflammatory properties. researchgate.net Evaluating the effect of this compound analogues on key inflammatory pathways and cytokine production could lead to new treatments for autoimmune and inflammatory disorders.

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating CNS diseases. The physicochemical properties of the this compound scaffold could be optimized for brain penetration, opening up possibilities for treating neurodegenerative diseases or psychiatric disorders.

The table below highlights potential therapeutic areas for exploration based on the known activities of related heterocyclic compounds.

| Therapeutic Area | Rationale Based on Related Scaffolds | Example of Related Compound Activity | Source |

| Infectious Diseases | Pyridine and pyrrolidine moieties are common in antimicrobial agents. | Pyridine derivatives show activity against S. aureus, E. coli, and various fungi. | nih.gov |

| Oncology | The pyridine ring is a privileged structure in many anticancer drugs. | Organometallic pyridine compounds show antiproliferative effects. | rsc.org |

| Inflammation | Heterocyclic compounds often modulate inflammatory pathways. | Pyridine derivatives have reported anti-inflammatory activity. | researchgate.net |

| Fibrotic Diseases | Pyrimidine derivatives have shown anti-fibrotic effects by inhibiting collagen synthesis. | An analogue, HOE-077, inhibits collagen synthesis in animal models. | mdpi.com |

By systematically exploring these and other potential applications, the therapeutic utility of the this compound scaffold can be significantly expanded.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions. A pyridine derivative reacts with a pyrrolidine derivative under basic conditions. Key parameters include:

- Solvents : Dichloromethane or ethanol for improved solubility .

- Temperature : Controlled room temperature or mild heating (40–60°C) to avoid side reactions .

- Bases : Use of triethylamine or K₂CO₃ to deprotonate intermediates and drive the reaction .

Q. Example Protocol :

Dissolve 3-hydroxy-2-ethoxypyridine in anhydrous dichloromethane.

Add pyrrolidine-2-carboxylic acid chloride dropwise under nitrogen.

Stir at 40°C for 12 hours, followed by aqueous workup.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 masks to prevent inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts .

- Waste Disposal : Segregate organic waste and coordinate with certified disposal services .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

The ethoxy group acts as an electron-donating substituent, activating the pyridine ring at the para position. The pyrrolidine moiety introduces steric hindrance, directing electrophilic attacks to the 5-position of the pyridine ring. Computational studies (e.g., DFT with the B3LYP functional) predict nucleophilic reactivity trends:

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy :

- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm); pyrrolidine protons show multiplet splitting (δ 1.7–3.5 ppm) .

- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; ethoxy carbons at δ 60–70 ppm .

- LC-MS/MS : Quantifies trace impurities and validates synthetic purity (LOQ ≤ 0.1%) .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring .

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

The B3LYP functional (with 20% exact exchange) accurately calculates:

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural modifications or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing ethoxy with methoxy) to isolate key functional groups .

- Binding Assays : Use SPR or ITC to measure affinity for targets like G-protein-coupled receptors .

- Meta-Analysis : Cross-reference data across studies using platforms like PubChem or ChEMBL to identify outliers .

| Case Study | Conflict | Resolution |

|---|---|---|

| Anticancer Activity | Derivative A inhibits kinase X (IC₅₀ = 10 nM) vs. Derivative B (IC₅₀ = 1 μM) | SAR reveals a critical hydrogen bond between ethoxy and kinase active site . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.